molecular formula C8H4Br2N2 B3266353 2,6-Dibromo-1,5-naphthyridine CAS No. 42309-15-9

2,6-Dibromo-1,5-naphthyridine

Cat. No.: B3266353
CAS No.: 42309-15-9
M. Wt: 287.94 g/mol
InChI Key: FCGKVYRMZAMYKV-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines, while cross-coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,5-naphthyridine involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The naphthyridine ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-1,5-naphthyridine: Similar in structure but with chlorine atoms instead of bromine.

    2,6-Difluoro-1,5-naphthyridine: Contains fluorine atoms, offering different electronic properties.

    1,5-Naphthyridine-2,6-dione: Lacks halogen atoms but has a dione functional group.

Uniqueness

2,6-Dibromo-1,5-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms also enhance the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dibromo-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGKVYRMZAMYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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